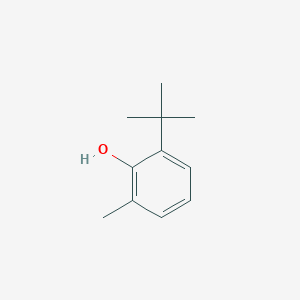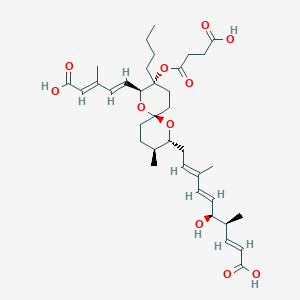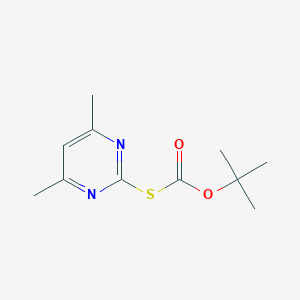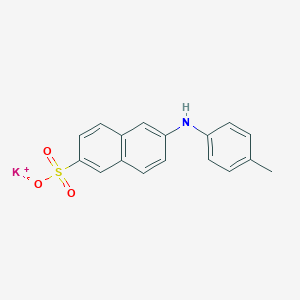
Potassium 6-(p-toluidino)naphthalene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Potassium 6-(p-toluidino)naphthalene-2-sulphonate is a fluorescent probe widely used in scientific research. This compound is known for its ability to measure protein conformational changes and quantitative measurement of protein hydrophobicity processes . It is essentially nonfluorescent in water but becomes highly fluorescent when bound to membranes or hydrophobic domains of proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 6-(p-toluidino)naphthalene-2-sulphonate typically involves the reaction of 6-naphthalenesulfonic acid with p-toluidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or water to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to achieve high yields and involves rigorous quality control measures to maintain the compound’s fluorescent properties .
化学反応の分析
Types of Reactions
Potassium 6-(p-toluidino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the fluorescent properties of the compound.
Reduction: This reaction is less common but can be used to modify the compound’s structure.
Substitution: This reaction involves replacing the p-toluidino group with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique fluorescent properties that can be used for different applications .
科学的研究の応用
Potassium 6-(p-toluidino)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and conformational changes in proteins.
Biology: Employed in fluorescence microscopy for imaging cellular structures and tracking protein dynamics.
Industry: Applied in the development of biosensors and analytical devices for detecting various biomolecules.
作用機序
The mechanism by which Potassium 6-(p-toluidino)naphthalene-2-sulphonate exerts its effects involves its interaction with hydrophobic domains of proteins. When the compound binds to these domains, its fluorescence is significantly enhanced. This property allows researchers to monitor changes in protein conformation and interactions in real-time . The molecular targets include various proteins and enzymes, and the pathways involved are related to protein folding and stability .
類似化合物との比較
Similar Compounds
6-(p-Toluidino)-2-naphthalenesulfonic acid sodium salt: Similar in structure but uses sodium instead of potassium.
8-Anilino-1-naphthalenesulfonic acid: Another fluorescent probe with different spectral properties.
Uniqueness
Potassium 6-(p-toluidino)naphthalene-2-sulphonate is unique due to its high fluorescence enhancement when bound to hydrophobic domains, making it particularly useful for studying protein interactions and conformational changes . Its potassium salt form also provides specific solubility and stability characteristics that are advantageous in various experimental conditions .
特性
CAS番号 |
32752-10-6 |
|---|---|
分子式 |
C17H15KNO3S |
分子量 |
352.5 g/mol |
IUPAC名 |
potassium;6-(4-methylanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H15NO3S.K/c1-12-2-6-15(7-3-12)18-16-8-4-14-11-17(22(19,20)21)9-5-13(14)10-16;/h2-11,18H,1H3,(H,19,20,21); |
InChIキー |
ZFJZETSWCLZVEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+] |
異性体SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+] |
正規SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O.[K] |
Key on ui other cas no. |
32752-10-6 |
ピクトグラム |
Irritant |
関連するCAS |
7724-15-4 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


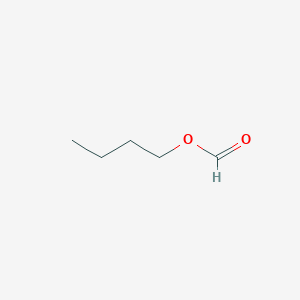
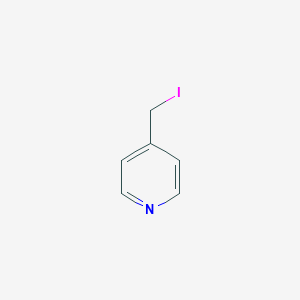
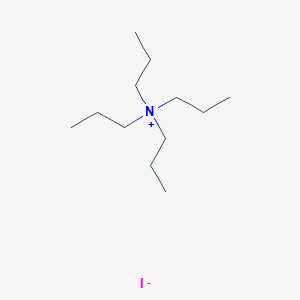
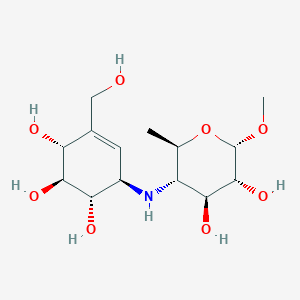
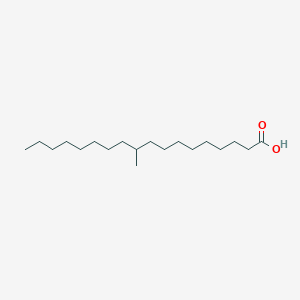
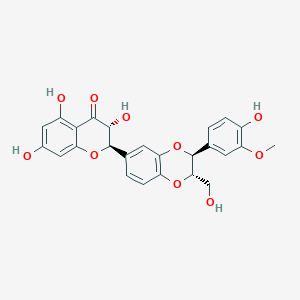
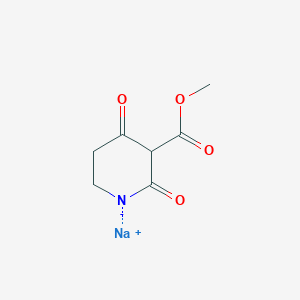

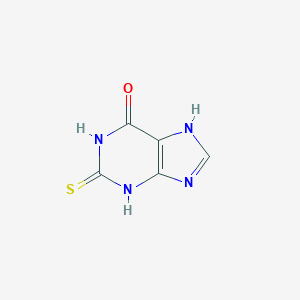
![trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one](/img/structure/B146168.png)
